6-(Isononanoylamino)hexanoic acid
Description
6-(Isononanoylamino)hexanoic acid (CAS: 71902-23-3) is a hexanoic acid derivative substituted with an isononanoylamino group at the terminal position. Its molecular formula is C₁₅H₂₉NO₃, with a molecular weight of 271.40 g/mol . Structurally, it consists of a linear hexanoic acid backbone modified by a branched isononanoyl (C₉H₁₇O) amide group. This modification enhances its lipophilicity compared to simpler alkyl or cyclic amine-substituted analogs.
For this compound, a plausible route involves coupling isononanoic acid chloride with 6-aminohexanoic acid under standard amidation conditions .
Properties
CAS No. |
71902-23-3 |
|---|---|
Molecular Formula |
C15H29NO3 |
Molecular Weight |
271.4 g/mol |
IUPAC Name |
6-(7-methyloctanoylamino)hexanoic acid |
InChI |
InChI=1S/C15H29NO3/c1-13(2)9-5-3-6-10-14(17)16-12-8-4-7-11-15(18)19/h13H,3-12H2,1-2H3,(H,16,17)(H,18,19) |
InChI Key |
KWAKSEGGFHCMJS-UHFFFAOYSA-N |
SMILES |
CC(C)CCCCCC(=O)NCCCCCC(=O)O |
Canonical SMILES |
CC(C)CCCCCC(=O)NCCCCCC(=O)O |
Other CAS No. |
71902-23-3 |
physical_description |
Liquid |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Differences
The activity and applications of hexanoic acid derivatives are highly influenced by their substituents. Key analogs include:
Key Observations :
- Hydrogen Bonding: Morpholine derivatives exhibit higher skin penetration enhancement (ER = 15.0) due to the ethereal oxygen acting as a hydrogen bond acceptor, a feature absent in the isononanoylamino variant .
- Bulkiness : Piperidine and morpholine substituents are bulkier than linear alkyl chains, which may sterically hinder interactions in certain applications .
Skin Penetration Enhancement
- Morpholine Derivatives: The ER value of 15.0 for the decyl ester of 6-(morpholin-4-yl)hexanoic acid highlights the critical role of hydrogen bonding in enhancing transdermal delivery .
Stability and Reactivity
- Amide Stability: The isononanoylamino group’s amide bond is less prone to hydrolysis compared to esters (e.g., ethyl 6-(dimethylamino)hexanoate), enhancing stability in aqueous environments .
- Thermal Behavior : Branched alkyl chains may lower melting points compared to cyclic amines, improving solubility in organic solvents .
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